4-Methyl-decahydroquinoline-1-carboximidamide
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Overview
Description
4-Methyl-decahydroquinoline-1-carboximidamide is a chemical compound with the molecular formula C₁₁H₂₁N₃. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-decahydroquinoline-1-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of decahydroquinoline derivatives with methylating agents and subsequent treatment with carboximidamide reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-decahydroquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
4-Methyl-decahydroquinoline-1-carboximidamide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-decahydroquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperine-carboximidamide hybrids: These compounds have been studied for their antiproliferative activity and potential as therapeutic agents.
Imidazole derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-Methyl-decahydroquinoline-1-carboximidamide is unique due to its specific structure and the presence of both quinoline and carboximidamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboximidamide |
InChI |
InChI=1S/C11H21N3/c1-8-6-7-14(11(12)13)10-5-3-2-4-9(8)10/h8-10H,2-7H2,1H3,(H3,12,13) |
InChI Key |
QUJDNQNUBDKIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C2C1CCCC2)C(=N)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.